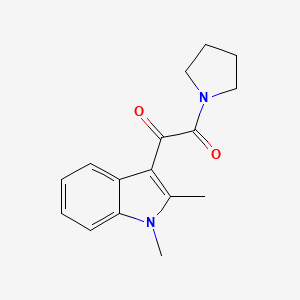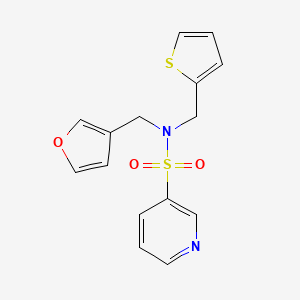![molecular formula C12H12O2 B2878163 Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid CAS No. 81569-20-2](/img/structure/B2878163.png)
Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid, commonly known as TUCDA, is a chemical compound that belongs to the family of tricyclic compounds. TUCDA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Transformations
Synthesis of Functionalized Tricyclo[5.2.2.01,5]undecanes : A methodology for constructing tricyclo[5.2.2.01,5]undecanes from indane-4-carboxylic acids has been described, showcasing a path for eremolactone synthesis through Birch reduction and cycloaddition processes (Rao et al., 1997).
Transformation of Tricyclo[5,4,0,03,9]undecadiene Frameworks : Research detailed a method for converting the Tricyclo[5,4,0,03,9]undecadiene system into a new Octahydro-2,5-methano-azulene framework, illustrating the versatility of tricyclic structures in synthesis (Fráater, 1976).
Rearrangements and Novel Compounds : Studies on tricyclo[5.3.1.01,7]undecatrienide anion have led to the discovery of novel rearrangements and the synthesis of complex structures, demonstrating the tricyclic framework's potential in generating new chemical entities with unique properties (Oda et al., 1998).
Applications in Advanced Organic Synthesis
Advanced Organic Synthesis Techniques : The synthesis of 4-Homoisotwistane through intramolecular Diels-Alder reactions and the acid-catalyzed isomerization of various tricycloundecane precursors highlight the role of tricyclic compounds in facilitating complex organic transformations (Takaishi et al., 1974).
Photolysis and Novel Trishomocubanones : The photolysis of tricyclo[5.3.1.02,6]undeca-3,9-dien-8-ones and related compounds has been explored, resulting in the formation of novel trishomocubanones and highlighting the potential of tricyclic structures in photochemical applications (Ogino & Awano, 1986).
Propriétés
IUPAC Name |
tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHOZPPKQEOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C3=CC=CC=C3C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)



![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)
